molecular formula C11H8F3NO5S B8426492 Ethyl 3-cyano-4-trifluoromethanesulfonyloxybenzoate

Ethyl 3-cyano-4-trifluoromethanesulfonyloxybenzoate

Cat. No.: B8426492
M. Wt: 323.25 g/mol
InChI Key: RVXCRXVPVIVIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-4-trifluoromethanesulfonyloxybenzoate is a useful research compound. Its molecular formula is C11H8F3NO5S and its molecular weight is 323.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F3NO5S

Molecular Weight

323.25 g/mol

IUPAC Name

ethyl 3-cyano-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C11H8F3NO5S/c1-2-19-10(16)7-3-4-9(8(5-7)6-15)20-21(17,18)11(12,13)14/h3-5H,2H2,1H3

InChI Key

RVXCRXVPVIVIBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve the ethyl 3-cyano-4-hydroxy-benzoate (22.36 g, 117.1 mmoles) in anhydrous CH2Cl2 (400 mL) at 0° C. Add Et3N (24.3 mL, 175.6 mmoles), DMAP (2.14 g, 17.5 mmol), and dropwise Tf2O (49.5 g, 175.6 mmoles). Stir the mixture at room temperature for 2 hours. Concentrate the mixture under reduced pressure and subject residue to silica gel chromatography eluting hexane/EtOAc 4:1, to obtain 34.99 g of ethyl 3-cyano-4-trifluoromethanesulfonyloxy-benzoate (92% yield). MS(ES): m/z=190.0 [M-H].
Quantity
22.36 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
49.5 g
Type
reactant
Reaction Step Three
Name
Quantity
2.14 g
Type
catalyst
Reaction Step Four

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